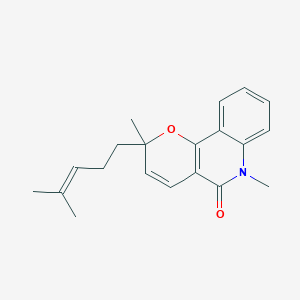
Zanthosimuline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zanthosimuline is a natural product belonging to the pyranoquinoline class of alkaloidsThis compound is particularly noted for its efficacy against postharvest fruit fungal pathogens, making it a valuable agent in the control of fruit diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zanthosimuline and its analogues can be synthesized from simple starting materials. The synthesis typically involves the formation of the pyranoquinoline core, followed by functionalization to introduce the prenyl side chain. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions, often using reagents like tin(IV) chloride (SnCl4) in anhydrous dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and implementing purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Zanthosimuline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyranoquinoline core.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield various reduced forms of the pyranoquinoline core .
Aplicaciones Científicas De Investigación
Zanthosimuline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of zanthosimuline involves its interaction with fungal cell membranes, leading to increased permeability and eventual cell death. The compound targets specific enzymes and pathways within the fungal cells, disrupting their normal function and inhibiting growth .
Comparación Con Compuestos Similares
Similar Compounds
Huajiaosimuline: Another benzo[c]phenanthridine alkaloid with significant cytotoxic activities.
7,8-dehydro-1-methoxyrutaecarpine: Known for its antiplatelet aggregation activity.
Uniqueness
Zanthosimuline stands out due to its potent antifungal properties and relatively low toxicity against human cells compared to other antifungal agents like carbendazim . Its ability to maintain efficacy while reducing toxicity makes it a unique and valuable compound in both research and practical applications.
Propiedades
Número CAS |
155416-20-9 |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-2-(4-methylpent-3-enyl)pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C20H23NO2/c1-14(2)8-7-12-20(3)13-11-16-18(23-20)15-9-5-6-10-17(15)21(4)19(16)22/h5-6,8-11,13H,7,12H2,1-4H3 |
Clave InChI |
VMCDFWKTDCXEJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C)C |
melting_point |
127 - 128 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



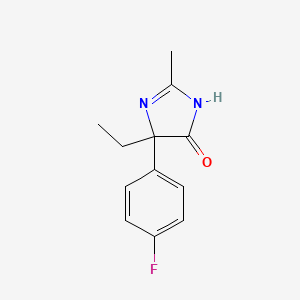
![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)

![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)

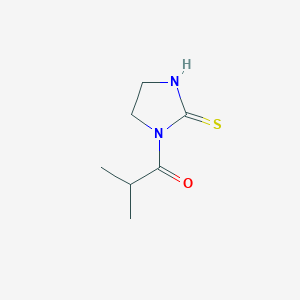
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
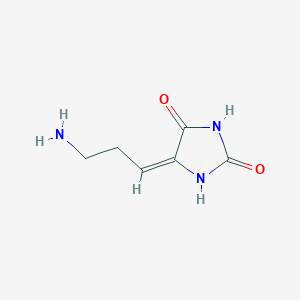
![2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12824319.png)
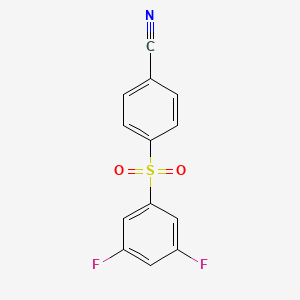
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)

